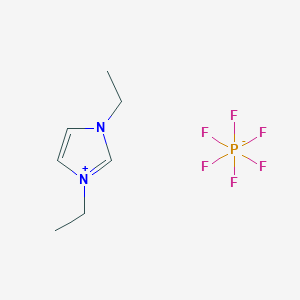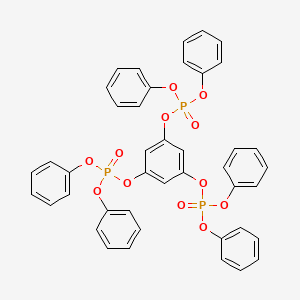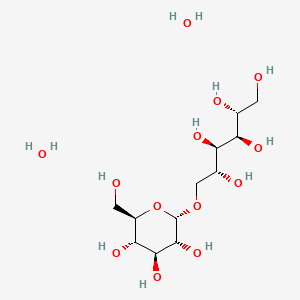
3,5-Bis(trifluoromethyl)ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)ethylbenzene (3,5-BTMEB) is a fluorinated aromatic compound used in various scientific applications, such as in organic synthesis, analytical chemistry, and biochemistry. It is a colorless liquid with a strong odor and is highly volatile. 3,5-BTMEB is a member of the trifluoromethyl benzene family, which is composed of several compounds with a trifluoromethyl group attached to a benzene ring. 3,5-BTMEB is an important intermediate in the synthesis of molecules used in the pharmaceutical industry, and it is also used in the synthesis of other fluorinated compounds.
Applications De Recherche Scientifique
3,5-Bis(trifluoromethyl)ethylbenzene is used in a variety of scientific applications. It is used as a solvent in organic synthesis, as a reagent in analytical chemistry, and as a substrate in biochemistry. In organic synthesis, 3,5-Bis(trifluoromethyl)ethylbenzene is used as a solvent for reactions that require low polarity solvents, such as Wittig reactions, Grignard reactions, and Diels-Alder reactions. In analytical chemistry, 3,5-Bis(trifluoromethyl)ethylbenzene is used to detect and quantify the presence of certain compounds, such as halogenated compounds, in samples. In biochemistry, 3,5-Bis(trifluoromethyl)ethylbenzene is used as a substrate for enzymes, such as cytochrome P450, and as a reagent for the synthesis of fluorinated compounds.
Mécanisme D'action
The mechanism of action of 3,5-Bis(trifluoromethyl)ethylbenzene is largely dependent on its application. In organic synthesis, 3,5-Bis(trifluoromethyl)ethylbenzene acts as a solvent, allowing reactants to interact with each other and form the desired product. In analytical chemistry, 3,5-Bis(trifluoromethyl)ethylbenzene is used to detect and quantify the presence of certain compounds, such as halogenated compounds, in samples. In biochemistry, 3,5-Bis(trifluoromethyl)ethylbenzene is used as a substrate for enzymes, such as cytochrome P450, and as a reagent for the synthesis of fluorinated compounds.
Biochemical and Physiological Effects
3,5-Bis(trifluoromethyl)ethylbenzene is generally considered to be non-toxic and non-irritant. However, it is known to be an irritant to the eyes and skin and should be handled with caution. Inhalation of 3,5-Bis(trifluoromethyl)ethylbenzene can cause respiratory irritation, and long-term exposure can cause liver and kidney damage. In addition, 3,5-Bis(trifluoromethyl)ethylbenzene can cause reproductive toxicity, although the exact mechanism of action is unknown.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Bis(trifluoromethyl)ethylbenzene has several advantages for use in lab experiments. It is a non-toxic and non-irritant solvent, which makes it safe to use in reactions that require low polarity solvents. In addition, it is a good solvent for many organic compounds, and it is also a good reagent for the synthesis of fluorinated compounds. The main limitation of 3,5-Bis(trifluoromethyl)ethylbenzene is its high volatility, which can make it difficult to handle in the lab.
Orientations Futures
The use of 3,5-Bis(trifluoromethyl)ethylbenzene in scientific applications is an area of active research. Potential future directions include the development of more efficient and cost-effective methods for its synthesis, the use of 3,5-Bis(trifluoromethyl)ethylbenzene as a reagent in organic synthesis, and the exploration of its potential applications in biochemistry and analytical chemistry. In addition, further research is needed to better understand the biochemical and physiological effects of 3,5-Bis(trifluoromethyl)ethylbenzene, as well as its potential long-term health effects.
Méthodes De Synthèse
3,5-Bis(trifluoromethyl)ethylbenzene is synthesized using a two-step process. The first step involves the reaction of trifluoromethyl iodide with benzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is a trifluoromethyl benzene, which then undergoes an electrophilic aromatic substitution reaction with ethyl bromide to form 3,5-Bis(trifluoromethyl)ethylbenzene. This reaction can be catalyzed by a Lewis acid, such as boron trifluoride or aluminum trichloride.
Propriétés
IUPAC Name |
1-ethyl-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULYVKGGFXIBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)ethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

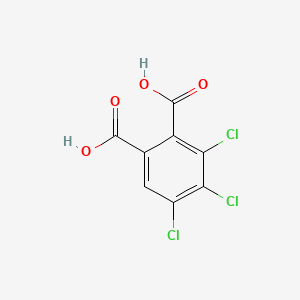
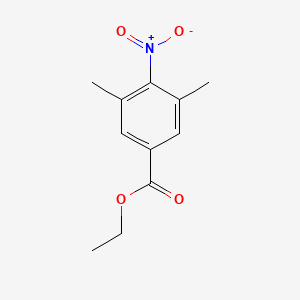


![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)

